6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-15-23(31-16(2)25-15)20-7-8-22(30)29(27-20)14-17-9-11-28(12-10-17)21-13-24-18-5-3-4-6-19(18)26-21/h3-8,13,17H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAODQFMRFDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazole ring, a quinoxaline moiety, and a dihydropyridazine core. The molecular weight is approximately 399.5 g/mol, with notable properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 399.5 g/mol |
| XLogP3-AA | 3.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
Anticancer Activity
Research indicates that compounds containing the quinoxaline and thiazole structures exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits selective cytotoxicity against human leukemia cell lines (e.g., HL60, K562, U937) with IC50 values ranging from 8 to 31 μM, suggesting moderate antiproliferative activity comparable to standard reference drugs .
- Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase (TS) and various kinases .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial and Antifungal Tests : Preliminary studies suggest effective activity against gram-positive bacteria such as Bacillus species, while showing moderate effects against gram-negative strains .
- Dual Action : The presence of the thiazole and oxadiazole groups enhances the lipophilicity of the compound, facilitating better cell membrane penetration and targeting of microbial pathogens .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Leukemia : A study involving the treatment of HL60 cells with this compound revealed significant apoptosis induction, linked to the activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation demonstrated that derivatives similar to this compound exhibited potent inhibitory effects on bacterial growth in vitro, supporting its potential as a dual-action antimicrobial agent .
Scientific Research Applications
The compound 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by data tables and case studies from verified sources.
Chemical Properties and Structure
This compound is characterized by a complex structure that includes thiazole and pyridazine moieties. Its molecular weight is approximately 399.5 g/mol, with specific properties such as a high logP value of 3.9, indicating significant lipophilicity which may influence its bioavailability and interaction with biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of thiazole have shown promising activity against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .
Case Study: Thiazole Derivatives
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism was attributed to the modulation of Bcl-2 family proteins .
Antimicrobial Properties
The thiazole component of the compound is known for its antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit bacterial growth and exhibit antifungal activity. This makes them suitable candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of thiazole-based compounds against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives significantly inhibited microbial growth, suggesting potential applications in treating infections caused by resistant strains .
Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide. Thiazole derivatives have been documented to possess insecticidal properties, making them valuable in agricultural applications.
Data Table: Pesticidal Activity of Thiazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Thiazole A | Aphids | 85 | |
| Thiazole B | Whiteflies | 78 | |
| Thiazole C | Fungal Pathogens | 90 |
Herbicidal Properties
In addition to insecticidal activity, thiazoles have shown herbicidal properties. Compounds similar to This compound may inhibit the growth of unwanted plant species, providing a basis for developing effective herbicides.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Observations :
- Core Diversity: The dihydropyridazinone core in the target compound contrasts with thiazolidinone or pyrazolone cores in analogues, influencing solubility and target selectivity.
- Substituent Impact: The quinoxaline-piperidine group in the target compound may enhance binding to kinase ATP pockets compared to phenyl or benzothiazole groups in analogues .
- Bioactivity: Thioxo-triazole and thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity, whereas the target compound’s bioactivity is hypothesized to focus on kinase pathways due to its quinoxaline moiety .
Bioactivity and Target Specificity
- Kinase Inhibition: Quinoxaline derivatives (e.g., EGFR inhibitors) show high specificity for kinase domains, suggesting the target compound may outperform pyrazolone or thiazolidinone analogues in oncology applications .
- Promiscuity Risk: The thioxo-triazole and phenethyl groups in analogues are associated with promiscuous binding, whereas the target compound’s steric bulk (quinoxaline-piperidine) may reduce off-target interactions .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
To optimize synthesis, employ Design of Experiments (DOE) methodologies to systematically test variables such as solvent polarity, catalyst loading, temperature, and reaction time. For example, solvents like ethanol, DMF, or dichloromethane (as used in analogous heterocyclic syntheses) can influence reaction rates and purity . Catalysts such as copper(I) iodide or palladium complexes may enhance coupling efficiency in multi-step reactions. DOE minimizes trial-and-error by identifying critical factors through fractional factorial or response surface designs .
Q. What spectroscopic and analytical techniques are critical for confirming structural integrity?
Essential techniques include:
- 1H/13C NMR : To verify connectivity of the thiazole, quinoxaline, and dihydropyridazinone moieties.
- IR Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the dihydropyridazinone ring).
- Elemental Analysis : To validate purity by matching experimental and theoretical C/H/N/O percentages .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation. Cross-referencing these methods reduces misassignment risks .
Q. How should initial structure-activity relationship (SAR) studies be designed?
Focus on modifying substituents at key positions:
- Thiazole ring (2,4-dimethyl groups) : Replace methyl with bulkier alkyl/aryl groups to assess steric effects.
- Quinoxaline-piperidine moiety : Vary substituents on the quinoxaline ring (e.g., electron-withdrawing groups) to study π-π stacking or hydrogen bonding.
- Dihydropyridazinone core : Test analogs with saturated vs. unsaturated rings for conformational flexibility. Pair synthetic modifications with in silico docking to predict binding interactions (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?
- Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities, which may arise from side reactions (e.g., incomplete cyclization or oxidation) .
- Dynamic NMR : Investigate tautomerism or rotational barriers in the dihydropyridazinone ring, which can cause splitting or broadening of signals .
- Computational Spectroscopy : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) to identify misassigned peaks .
Q. How can computational reaction design enhance synthesis efficiency?
Implement quantum chemical reaction path searches (e.g., via the AFIR method) to map energy barriers and intermediates. Tools like GRRM or IRC workflows identify low-energy pathways for key steps (e.g., cyclization or piperidine-quinoxaline coupling). Combine this with machine learning to prioritize solvent/catalyst combinations from historical data, reducing experimental iterations .
Q. What experimental approaches elucidate reaction mechanisms in heterocycle formation?
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at suspected reactive sites (e.g., α-positions in thiazole) to probe rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR or quenching agents (e.g., TEMPO) to stabilize transient species like enolates or nitrenes.
- Isotopic Labeling : Introduce 13C or 15N labels to track atom transfer during cyclization (e.g., in dihydropyridazinone formation) .
Q. How can solubility challenges in biological assays be addressed?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters or phosphates) to improve aqueous solubility.
- Co-solvent Systems : Use DMSO-water or PEG-based vehicles, ensuring <1% organic solvent to avoid cytotoxicity.
- Salt Formation : React acidic/basic moieties (e.g., the dihydropyridazinone carbonyl) with counterions like HCl or sodium acetate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
